molecular formula C12H9ClN2O2 B13892753 2-Chloro-N-(2-oxo-1,2-dihydropyridin-3-yl)benzamide CAS No. 52334-72-2

2-Chloro-N-(2-oxo-1,2-dihydropyridin-3-yl)benzamide

Cat. No.: B13892753
CAS No.: 52334-72-2
M. Wt: 248.66 g/mol
InChI Key: FCCWBTWYCWRKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide is a compound that belongs to the class of pyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-oxo-1H-pyridin-3-amine. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzamides, while oxidation reactions can produce N-oxides .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide include other pyridine derivatives such as:

Uniqueness

What sets 2-chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide apart from similar compounds is its specific substitution pattern and the presence of both the chloro and oxo groups. These functional groups contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

52334-72-2

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

2-chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide

InChI

InChI=1S/C12H9ClN2O2/c13-9-5-2-1-4-8(9)11(16)15-10-6-3-7-14-12(10)17/h1-7H,(H,14,17)(H,15,16)

InChI Key

FCCWBTWYCWRKAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CNC2=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.